molecular formula C16H15NO3 B12872294 (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one CAS No. 572923-03-6

(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one

Cat. No.: B12872294
CAS No.: 572923-03-6
M. Wt: 269.29 g/mol
InChI Key: BURUWCICNVETPL-OAHLLOKOSA-N
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Description

(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of synthetic antibiotics that inhibit protein synthesis in bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one typically involves the reaction of (S)-phenylglycinol with 3-methoxybenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazolidinone ring can be reduced to form an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Studied for its potential antibacterial properties due to its oxazolidinone core.

    Medicine: Investigated for its potential use as an antibiotic or in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: A newer oxazolidinone with enhanced potency and a similar mechanism of action.

Uniqueness

(S)-3-(3-Methoxyphenyl)-4-phenyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

572923-03-6

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

(4S)-3-(3-methoxyphenyl)-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H15NO3/c1-19-14-9-5-8-13(10-14)17-15(11-20-16(17)18)12-6-3-2-4-7-12/h2-10,15H,11H2,1H3/t15-/m1/s1

InChI Key

BURUWCICNVETPL-OAHLLOKOSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2[C@H](COC2=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)N2C(COC2=O)C3=CC=CC=C3

Origin of Product

United States

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